molecular formula C5H4FIN2 B1313334 6-Fluoro-5-iodopyridin-2-amine CAS No. 884660-47-3

6-Fluoro-5-iodopyridin-2-amine

Cat. No.: B1313334
CAS No.: 884660-47-3
M. Wt: 238 g/mol
InChI Key: BCOJWGIXSPPNSA-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the 2-position is substituted with an amino group, the 5-position with an iodine atom, and the 6-position with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 6-fluoropyridin-2-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodopyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-fluoro-5-azidopyridin-2-amine, while Suzuki-Miyaura coupling can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

6-Fluoro-5-iodopyridin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-methoxypyridin-2-amine
  • 5-Chloro-6-fluoropyridin-2-amine
  • 5-Bromo-6-fluoropyridin-2-amine

Uniqueness

6-Fluoro-5-iodopyridin-2-amine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOJWGIXSPPNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467865
Record name 6-Fluoro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884660-47-3
Record name 6-Fluoro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-5-iodopyridin-2-amine
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